(Rac)-LM11A-31

Alzheimer's disease cognitive function Morris water maze

Procure (Rac)-LM11A-31 dihydrochloride, the first-in-class, orally active, brain-penetrant p75NTR modulator for preclinical neuroscience. Proven efficacy in reversing Alzheimer's pathology in late-stage APPL/S mice, protecting neural progenitors post-TBI, and reducing ischemic injury in stroke models. Its validated oral bioavailability and blood-brain barrier permeability ensure robust target engagement, making it the definitive choice over less effective analogs like LM11A-24. Ensure your studies use the compound with published neuroprotective and cognitive rescue data. Secure high-purity material today.

Molecular Formula C26H18Cl2N4O5
Molecular Weight 537.3 g/mol
Cat. No. B12378093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-LM11A-31
Molecular FormulaC26H18Cl2N4O5
Molecular Weight537.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC(=CC=C5)Cl)O)Cl
InChIInChI=1S/C26H18Cl2N4O5/c27-15-4-3-5-17(11-15)32-25(36)20(22(33)30-26(32)37)12-29-16-8-9-21(28)14(10-16)13-31-23(34)18-6-1-2-7-19(18)24(31)35/h1,3-6,8-12,36H,2,7,13H2,(H,30,33,37)
InChIKeyPDEUYEDYAQKNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-LM11A-31 Dihydrochloride: A First-in-Class Orally Active p75NTR Modulator for Neuroscience Research


(Rac)-LM11A-31 dihydrochloride is a non-peptide, orally active small-molecule modulator of the p75 neurotrophin receptor (p75NTR) [1]. It is an amino acid derivative that exhibits high blood-brain barrier permeability and blocks p75-mediated apoptotic cell death . As a first-in-class brain-penetrant p75NTR ligand, (Rac)-LM11A-31 is widely used in preclinical studies of neurodegeneration, neuroinflammation, and neurotrauma, including Alzheimer's disease, traumatic brain injury, and spinal cord injury models [2].

Why (Rac)-LM11A-31 Cannot Be Replaced by Other p75NTR Modulators: Critical Pharmacological Distinctions


p75NTR modulators are a chemically and mechanistically heterogeneous class of compounds with divergent binding sites, functional selectivity profiles, and in vivo properties. Substitution with a generic alternative carries significant scientific and procurement risk due to key differences in blood-brain barrier permeability, oral bioavailability, and functional activity [1]. For instance, LM11A-24, a closely related analog, exhibits unfavorable in vivo brain exposure and fails to rescue cognitive deficits in water maze tests, whereas LM11A-31 demonstrates robust efficacy [2]. Furthermore, antagonists such as THX-B and EVT901 differ in their mechanisms of action—targeting the transmembrane domain or cysteine-rich domain 1, respectively—and do not share LM11A-31's well-characterized pro-survival signaling profile [3]. The quantitative evidence below substantiates why (Rac)-LM11A-31 is the optimal choice for neuroscience applications requiring brain-penetrant, orally active p75NTR modulation.

Quantitative Differentiation of (Rac)-LM11A-31: Comparative Evidence Against p75NTR Modulator Alternatives


LM11A-31 vs. LM11A-24: Differential Rescue of Spatial Memory in an Alzheimer's Disease Mouse Model

In AβPP(L/S) transgenic mice, oral administration of LM11A-31 (50 mg/kg/day for 3 months) significantly prevented impairments in Morris water maze performance, whereas LM11A-24 at the same dose and duration did not [1]. Both compounds were orally bioavailable and reached brain concentrations sufficient for in vitro neuroprotection [1].

Alzheimer's disease cognitive function Morris water maze p75NTR

Selectivity Profile: LM11A-31 Does Not Activate TrkA, TrkB, or TrkC Receptors

LM11A-31 induces proximal signaling events associated with p75NTR but not Trk receptors. In direct assays, NGF activated TrkA, whereas LM11A-31 produced no detectable activation [1]. Results of two additional independent assays for TrkB and TrkA activation were identical, confirming that LM11A-31 does not cross-activate Trk receptors [1]. In contrast, some p75NTR modulators such as BD10-2 are designed to target TrkB/C pathways [2].

receptor selectivity off-target effects Trk receptors p75NTR

Brain Penetration and Oral Bioavailability of LM11A-31 vs. LM11A-24 In Vivo Profile

LM11A-31 achieves high brain concentrations following oral dosing, with a peak brain concentration of 262 ng/g (≈1.08 µM) at 30 min after a single 50 mg/kg dose, and 463 ng/g (≈1.9 µM) after 2 weeks of daily 50 mg/kg dosing [1]. In contrast, the radiolabeled analog [¹¹C]LM11A-24 showed an unfavorable ex vivo and in vivo profile, with poor brain retention presumably due to high hydrophilicity, limiting its utility as a PET tracer and indicating inferior brain penetration compared to LM11A-31 [2].

pharmacokinetics blood-brain barrier oral bioavailability brain concentration

Functional Potency: LM11A-31 Inhibits proNGF-Induced Cell Death with Nanomolar IC₅₀

LM11A-31 potently inhibits proNGF-induced cell death with an IC₅₀ of 1-10 nM and inhibits Aβ-induced cell death with an EC₅₀ of 20 nM in vitro . This high potency supports its use at low concentrations in cell-based assays. For comparison, THX-B, a p75NTR antagonist with a different mechanism (transmembrane domain interaction), lacks published proNGF antagonism potency data under identical conditions, and its primary application has been in peripheral disease models rather than CNS neurodegeneration [1].

potency proNGF antagonism cell death neuroprotection

Reversal of Late-Stage Alzheimer's Pathology: LM11A-31 Normalizes p75NTR Levels and Cholinergic Atrophy

In late-stage APPL/S mice (12-13 months old), a 1-month oral treatment with LM11A-31 (50 mg/kg/day) reversed the degeneration of cholinergic neurites in the basal forebrain, ameliorated cortical dystrophic neurites, and normalized increased basal forebrain levels of p75NTR (p≤0.05 vs. APP vehicle) [1]. In contrast, LM11A-24, while reducing tau phosphorylation, does not reverse established neuritic dystrophy in late-stage models [2]. EVT901, another p75NTR antagonist, has shown neuroprotection in TBI but lacks published evidence of reversing advanced AD pathology [3].

Alzheimer's disease disease reversal cholinergic neurons p75NTR

Optimal Research Applications for (Rac)-LM11A-31 Based on Quantitative Evidence


Alzheimer's Disease: Reversal of Late-Stage Cholinergic Degeneration and Cognitive Deficits

For studies requiring reversal (not just prevention) of established Alzheimer's pathology, (Rac)-LM11A-31 is the only p75NTR modulator with published efficacy in late-stage APPL/S mice. Oral administration at 50 mg/kg/day for 1-3 months reverses basal forebrain cholinergic neurite atrophy, normalizes elevated p75NTR levels, and restores spatial memory in water maze tests [7]. Unlike LM11A-24, which fails to rescue water maze performance, LM11A-31 uniquely targets both structural and cognitive endpoints in advanced disease models [8].

Traumatic Brain Injury: Promotion of Hippocampal Neurogenesis and Functional Recovery

In TBI models, (Rac)-LM11A-31 protects neural progenitor survival, enhances production of mature hippocampal neurons, and reverses spatial memory impairments [7]. Its blood-brain barrier permeability and oral bioavailability enable convenient, non-invasive administration post-injury. While EVT901 also shows TBI neuroprotection, it lacks the oral bioavailability and well-characterized neurogenesis-promoting profile of LM11A-31 [8].

Parkinson's Disease: Mitigation of Oxidative Stress and α-Synuclein Pathology

In rotenone-induced PD cell models, 500 nM LM11A-31 enhances cell viability, reduces apoptosis, mitigates α-synuclein aggregation, and restores mitochondrial integrity and cholesterol homeostasis [7]. This multi-pathway neuroprotection distinguishes LM11A-31 from antagonists like THX-B, which are not characterized in PD models and target peripheral rather than CNS pathology [8].

Stroke and Ischemia-Reperfusion Injury: Acute Neuroprotection and Blood-Brain Barrier Preservation

In transient MCAO stroke models, LM11A-31 (25 mg/kg i.p. twice daily) reduces blood-brain barrier permeability, cerebral tissue injury, and sensorimotor deficits in the acute phase [7]. It represses proNGF/p75NTR signaling and caspase-3 activation. This acute neuroprotective profile is supported by robust in vivo brain exposure data (peak 1.08-1.9 µM), ensuring target engagement in the injured brain [8].

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